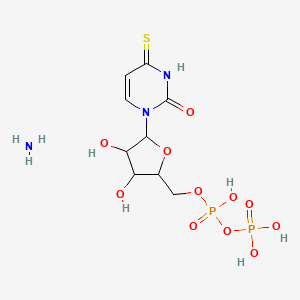

P-P-s4Ura-Ribf.NH3

Description

Fundamental Roles of Modified Nucleotides in Biological Systems

Nucleic acids, DNA and RNA, are composed of four canonical nucleotides. However, nature frequently employs modified versions of these building blocks to expand their functional capacity. biosynth.com These modifications are not mere decorations; they are crucial for a vast array of biological functions. In transfer RNA (tRNA), for instance, modified nucleotides are essential for maintaining the structural integrity and decoding accuracy required for protein synthesis. They can influence codon-anticodon interactions, stabilize tRNA folding, and ensure the correct amino acid is added to a growing polypeptide chain. Beyond RNA, modified nucleotides and their derivatives act as critical signaling molecules in cellular communication pathways and as cofactors for enzymatic reactions. biosynth.com

Strategic Design and Application of Synthetic Nucleotide Probes

The natural utility of modified nucleotides has inspired scientists to design and synthesize their own analogs to investigate biological systems. These synthetic probes are strategically engineered with specific properties, such as photoreactivity or fluorescence, that allow for the detailed study of molecular interactions. rsc.org A common strategy involves creating analogs that can be incorporated into DNA or RNA by cellular enzymes, such as polymerases, with minimal disruption to the natural structure. biosynth.com Once incorporated, these probes can be activated, for example by UV light, to capture interacting molecules like proteins or other nucleic acids. nih.gov This "photo-cross-linking" approach provides a snapshot of molecular interactions as they occur within a living cell, offering invaluable insights into gene regulation, RNA processing, and protein-nucleic acid recognition. biosynth.comnih.gov

Positioning of Thiouridine Derivatives as Key Research Tools

Among the various classes of synthetic nucleotide analogs, thiouridine derivatives—where an oxygen atom in the uracil (B121893) base is replaced by a sulfur atom—have become particularly prominent research tools. biosynth.com Specifically, 4-thiouridine (B1664626) (4sU) and its phosphorylated forms are widely used. nih.gov The key feature of 4sU is its ability to be readily incorporated into newly transcribed RNA in place of uridine (B1682114). tocris.com This thio-substituted nucleoside is photoactivatable, meaning that upon exposure to long-wave UV light (typically around 365 nm), it can form a covalent bond with adjacent molecules, most notably amino acid residues in RNA-binding proteins. nih.gov This property makes it an exceptional tool for identifying the proteins that interact with specific RNA molecules in vivo and for mapping their precise binding sites. nih.gov Furthermore, methods like SLAM-seq and TUC-seq utilize the chemical reactivity of the thiol group in 4sU to study RNA synthesis and degradation dynamics. rsc.orgtocris.com

Overview of "P-P-s4Ura-Ribf.NH3" within Contemporary Research Paradigms

The compound designated as "this compound" is chemically known as 4-Thiouridine-5'-diphosphate, ammonium (B1175870) salt. This nomenclature specifies a 4-thiouracil (B160184) base (s4Ura) attached to a ribofuranose sugar (Ribf), which is in turn linked to a pyrophosphate group (P-P). The ".NH3" indicates the presence of an ammonium counterion, which neutralizes the charge of the acidic pyrophosphate.

In the context of molecular biology, this compound, also referred to as 4-Thio-UDP, serves as a direct precursor for the enzymatic synthesis of 4-thiouridine triphosphate (s4UTP). chempap.org While cells can phosphorylate the basic 4-thiouridine nucleoside, providing the diphosphate (B83284) form can be advantageous in certain in vitro systems. chempap.org For example, 4-Thio-UDP can be converted to s4UTP by the enzyme nucleoside diphosphate kinase. chempap.org The resulting s4UTP is then used as a substrate by RNA polymerases to incorporate the photoactivatable 4-thiouridine monophosphate into RNA transcripts. chempap.org

This makes this compound a valuable reagent in studies requiring the site-specific or random incorporation of a photoreactive cross-linker into RNA. Its application is central to techniques aimed at elucidating RNA-protein interactions, mapping RNA structure, and investigating the thermodynamics of RNA duplexes. jenabioscience.com The compound's utility lies in its ability to generate modified RNA that behaves almost identically to its natural counterpart until activated by light, providing a powerful method for capturing transient and dynamic molecular events. biosynth.com

Research Findings and Compound Data

The following tables summarize key data related to 4-thiouridine and its diphosphate derivative, providing a quick reference for their properties and applications in research.

Table 1: Physicochemical Properties of 4-Thiouridine Derivatives

| Property | 4-Thiouridine | 4-Thiouridine-5'-diphosphate (Free Acid) |

| Molecular Formula | C₉H₁₂N₂O₅S | C₉H₁₄N₂O₁₁P₂S jenabioscience.com |

| Molecular Weight | 260.27 g/mol biosynth.com | 420.22 g/mol jenabioscience.com |

| Appearance | Not specified | Slightly yellow solution in water jenabioscience.com |

| Purity | ≥98% (HPLC) tocris.com | ≥95% (HPLC) jenabioscience.com |

| Storage | Store at -20°C tocris.com | Store at -20°C jenabioscience.com |

| Spectroscopic λmax | Not specified | 331 nm jenabioscience.com |

Table 2: Applications of 4-Thiouridine in Research Techniques

| Research Technique | Application of 4-Thiouridine | Key Outcome |

| PAR-CLIP | Incorporation into nascent RNA for UV cross-linking to RNA-binding proteins. nih.gov | Identification of protein binding sites on RNA at nucleotide resolution. |

| SLAM-seq | Metabolic labeling of RNA, followed by thiol-specific alkylation. rsc.orgtocris.com | Measurement of RNA synthesis and degradation rates. |

| TUC-seq | Thiol-specific chemical conversion of 4sU to a cytidine (B196190) analog. rsc.orgacs.org | High-resolution analysis of newly transcribed RNA populations. |

| RNA Structure Analysis | Incorporation into RNA to study the thermodynamic stability of duplexes. jenabioscience.com | Understanding the structural impact of modified nucleosides. |

Compound Names Mentioned in this Article

| Abbreviation/Systematic Name | Full Chemical Name |

| This compound | 4-Thiouridine-5'-diphosphate, ammonium salt |

| 4sU / 4-SU | 4-Thiouridine biosynth.com |

| 4-Thio-UDP | 4-Thiouridine-5'-diphosphate jenabioscience.com |

| s4UTP | 4-Thiouridine-5'-triphosphate |

| UTP | Uridine-5'-triphosphate |

| NH3 | Ammonia (B1221849) nih.gov |

| OsO4 | Osmium tetroxide acs.org |

| NaIO4 | Sodium periodate (B1199274) acs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;[3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O11P2S.H3N/c12-6-4(3-20-24(18,19)22-23(15,16)17)21-8(7(6)13)11-2-1-5(25)10-9(11)14;/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,10,14,25)(H2,15,16,17);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFCVSGCAGQVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O11P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745466 | |

| Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108322-05-0 | |

| Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Derivatization

Synthetic Pathways to Modified Nucleoside Diphosphates

The synthesis of s⁴UDP is a multi-step process that begins with the formation of the modified nucleoside, 4-thiouridine (B1664626) (s⁴U), followed by sequential phosphorylation to yield the diphosphate (B83284).

Methodologies for Nucleobase and Sugar Modifications

The foundational step in synthesizing s⁴UDP is the creation of 4-thiouridine. The most common and robust route starts from the readily available nucleoside, uridine (B1682114). nih.gov A typical synthetic sequence involves:

Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of the ribose sugar are first protected to prevent unwanted side reactions. A common method is acetylation using acetic anhydride. nih.gov

Thiation of the Nucleobase: The key transformation is the conversion of the 4-oxo group of the protected uridine to a 4-thio group. This is efficiently achieved using Lawesson's reagent in a high-boiling solvent like toluene. nih.gov

Deprotection: The protecting groups on the sugar are removed to yield 4-thiouridine. When acetyl groups are used, deprotection can be accomplished with ammonia (B1221849) in methanol. nih.gov

| Table 1: Typical Synthesis of 4-Thiouridine (s⁴U) from Uridine nih.gov | |

| Step | Reagents and Conditions |

| 1. Acetylation | Acetic anhydride, 4-(dimethylamino)pyridine, Et₃N, acetonitrile, 16 h, room temperature |

| 2. Thiation | Lawesson's reagent, toluene, 2.5 h, 100 °C |

| 3. Deacetylation | 7 N NH₃ in methanol, 16 h, room temperature |

| Overall Yield | ~69% |

Phosphorylation Strategies for Diphosphate Formation

Once 4-thiouridine is synthesized, the next critical stage is the introduction of the 5'-diphosphate moiety. The phosphorylation of nucleosides, particularly modified ones, can be challenging as the kinases involved in biological pathways are often specific to their native substrates. nih.gov The initial phosphorylation to the monophosphate is frequently the rate-limiting step. nih.gov

Chemical phosphorylation methods are therefore essential. A widely used approach is the one-pot synthesis of nucleoside 5'-diphosphates from unprotected nucleosides. This often involves reacting the nucleoside with a phosphorylating agent like phosphorus oxychloride in a phosphate-based solvent. Another method involves the use of diamidophosphate (B1260613) (DAP) under mild conditions, which can phosphorylate thionucleosides. researchgate.net

For a stepwise chemical synthesis, the 4-thiouridine is first converted to its 5'-monophosphate. This can then be further activated, for example as a phosphorimidazolidate, and reacted with inorganic phosphate (B84403) to yield the diphosphate. Enzymatic approaches, while specific, can also be employed, where a series of kinases sequentially add phosphate groups. However, the efficiency can be low for modified nucleosides. nih.gov The synthesis of related thionucleoside bisphosphates, which serve as donor molecules for RNA ligation, has been accomplished through improved chemical methods, highlighting the feasibility of these multi-step phosphorylations. acs.org

Regioselective Functionalization Approaches

To ensure that phosphorylation or other modifications occur specifically at the desired position—typically the 5'-hydroxyl group of the ribose—regioselective functionalization is paramount. This is achieved by using protecting groups for the other reactive sites.

A common strategy involves the following steps:

5'-OH Protection: The primary 5'-hydroxyl group is selectively protected, often with a bulky dimethoxytrityl (DMT) group. nih.gov

2',3'-OH Protection: The secondary 2' and 3' hydroxyls on the ribose are then protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are frequently used for this purpose. nih.govsemanticscholar.org

5'-OH Deprotection: The DMT group is selectively removed, leaving the 2' and 3' positions blocked and freeing the 5'-hydroxyl as the sole site for subsequent reaction, such as phosphorylation. nih.gov

An alternative approach for temporary protection of the 2',3'-diol involves the formation of a cyclic boronic ester. This allows for regioselective reactions at the 5'-hydroxyl group without the need for multiple protection/deprotection steps on the nucleoside itself. nih.govjove.comntu.edu.sg These strategies are fundamental for directing the synthesis towards the desired 5'-diphosphate product. nih.govresearchgate.net

Incorporation of the Ammonia-Related Moiety

The ".NH3" in the compound name indicates the presence of an ammonia moiety, which typically exists as an ammonium (B1175870) (NH₄⁺) counter-ion to the negatively charged diphosphate group. This is usually a result of the final purification steps, such as using an ammonium bicarbonate buffer during chromatography or performing a deprotection step with ammonia in methanol. nih.gov However, the outline also directs discussion towards the synthetic incorporation of amine groups, which represents a covalent modification of the 4-thiouridine structure.

Synthetic Routes for Ammonia/Amine-Based Modifications

The 4-thio position of thiouridine is a versatile functional handle that can be converted into an amine, transforming the uridine derivative into a cytidine (B196190) derivative. This conversion is typically achieved through oxidative amination. nih.gov In this reaction, the 4-thio-2'-deoxyuridine (B1622106) (s⁴dU) can be reacted with various alkyl and aromatic amines in the presence of an oxidizing agent. nih.gov This method allows for the installation of primary or secondary amines at the C4 position. mdpi.com For instance, treating a 4-triazolo-uridine derivative (a precursor to 4-thiouridine) with gaseous methylamine (B109427) can produce N⁴-methylated cytidine-containing RNAs. mdpi.com

This reactivity allows for the synthesis of a diverse library of N⁴-substituted cytidine analogues from a common 4-thiouridine precursor, providing access to a range of functionalized nucleosides and oligonucleotides.

| Table 2: Amine-Based Modifications of Thiouridine Derivatives | |

| Reaction Type | Description |

| Oxidative Amination | Reaction of 4-thiouridine with an amine (e.g., fluoresceinamine) and an oxidant (e.g., periodate) to form an N⁴-aminated product. rsc.orgresearchgate.netnih.govacs.org |

| Nucleophilic Substitution | Displacement of a leaving group at the C4 position (e.g., 1,2,4-triazolyl) with an amine (e.g., methylamine) to form N⁴-substituted cytidines. mdpi.com |

Post-Synthetic Conjugation for Research Applications

The sulfur atom in 4-thiouridine is more nucleophilic than other functional groups in nucleic acids, making it an excellent target for selective post-synthetic modification. mdpi.com This property is widely exploited to attach various labels and functional moieties for research purposes.

Common conjugation strategies include:

Alkylation: The thiol group readily reacts with alkylating agents like iodoacetamides or maleimides. This is a common method for attaching spin labels, fluorophores, or biotin (B1667282) to s⁴U-containing RNA. semanticscholar.orghi.isgenelink.com

Photo-crosslinking: 4-thiouridine is a photoactive nucleoside analog that absorbs light at around 340 nm. tcichemicals.com Upon UV irradiation, it can form covalent cross-links with nearby amino acid residues in proteins or other nucleotides in RNA, making it an invaluable tool for studying RNA-protein interactions and RNA structure. tcichemicals.comnih.govresearchgate.net

Oxidative Amination: As mentioned, this reaction can be used post-synthetically to attach amine-containing molecules, such as fluorescent dyes or affinity tags, directly to the nucleobase within a larger oligonucleotide. nih.gov This method has been used to attach moieties like biotin and dansylamide. nih.gov

These conjugation methods enable the use of P-P-s4Ura-Ribf.NH3 and its parent nucleoside in a wide array of advanced biochemical assays, including metabolic labeling of nascent RNA (SLAM-seq), fluorescence in situ hybridization (FISH), and structural analysis of ribonucleoprotein complexes. nih.govnih.govacs.orggenelink.com

Table of Compound Names

| Abbreviation/Symbol | Full Chemical Name |

| This compound | 4-thiouridine 5'-diphosphate, ammonium salt |

| s⁴UDP | 4-thiouridine 5'-diphosphate |

| s⁴U | 4-thiouridine |

| s⁴dU | 4-thio-2'-deoxyuridine |

| DMT | Dimethoxytrityl |

| TBDMS | tert-butyldimethylsilyl |

| DAP | Diamidophosphate |

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for this specific compound did not yield any relevant scientific literature or data. Therefore, it is not possible to provide information on its chemical synthesis, advanced derivatization, or the academic methodologies for its characterization and purity assessment as outlined.

The search for "this compound" and related terms in scientific databases and general web searches did not return any specific findings for a compound with this designation. Consequently, there is no information available to populate the requested sections on advanced spectroscopic characterization (e.g., High-Resolution NMR, MS) and chromatographic purification techniques for research-grade analogs.

Without any primary or secondary sources describing the synthesis, existence, or analysis of "this compound," the creation of a scientifically accurate and informative article is not feasible while adhering to the strict requirements of the request.

Biochemical Mechanisms and Specific Interactions

Enzymatic Recognition and Substrate Compatibility

The cellular processing of P-P-s4Ura-Ribf.NH3 and its related forms hinges on its recognition and utilization by various enzymes, particularly those involved in nucleic acid synthesis and metabolism.

The triphosphate form of the compound, 4-thiouridine (B1664626) triphosphate (4sUTP), is recognized as a substrate by a variety of cellular and viral nucleic acid polymerases. asm.orgresearchgate.net This acceptance allows for its incorporation into newly synthesized RNA transcripts in place of the canonical nucleotide, uridine (B1682114) triphosphate (UTP). embopress.orgjove.com This process is fundamental to metabolic labeling techniques designed to study RNA dynamics.

Both prokaryotic and eukaryotic RNA polymerases can utilize 4sUTP. asm.orgmdpi.com For instance, T7 RNA polymerase is capable of incorporating the modified nucleotide, although very high levels of incorporation can sometimes lead to an increase in abortive transcripts. nih.gov The compatibility of modified nucleotides with polymerases is a known phenomenon, with substitutions at the C5 position of pyrimidines being generally well-tolerated. google.com The substitution at the C4 position in 4-thiouridine is also clearly permissible, enabling its use in techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). mdpi.com Furthermore, derivatives of thiouracil have been investigated as potential inhibitors that interact with the active sites of viral RNA-dependent RNA polymerases (RdRps), such as that of SARS-CoV-2. acs.org

The incorporation of 4-thiouridine (4sU) into RNA is specific for uridine positions and occurs with notable efficiency. nih.govrsc.org Once converted to its triphosphate form, 4sUTP competes with endogenous UTP for incorporation into nascent RNA chains. The efficiency of this process can be significant; for example, treating mammalian cells with 100 μM of 4sU for 24 hours can result in a median incorporation rate of 0.5% to 2.3% of total uridine residues. nih.gov

| Experimental System | Key Finding | Reference |

|---|---|---|

| Mammalian Cells | Median incorporation rate of 0.5% to 2.3% with 100µM 4sU for 24 hours. | nih.gov |

| In Vitro Splicing Assay | Incorporation rates >30% led to a 3-fold reduction in splicing efficiency. | nih.gov |

| HEK293T Cells | Prodrugs such as (AB)2-4sU showed incorporation efficiency comparable to the parent 4sU nucleoside. | rsc.org |

| Yeast (S. cerevisiae) | 4-thiouracil (B160184) (4tU) is readily taken up and incorporated, enabling purification of newly transcribed RNA. | jove.comjove.com |

This compound and its precursors are primarily processed through the pyrimidine (B1678525) salvage pathway. rsc.orgresearchgate.net Cells readily take up the nucleobase 4-thiouracil (4-TU) or the nucleoside 4-thiouridine (4sU). jove.comrsc.org In many organisms, including bacteria and yeast, the enzyme uracil (B121893) phosphoribosyltransferase (UPRT) converts 4-TU to 4-thiouridine monophosphate (s4UMP). asm.orgnih.govasm.orgasm.org

Following this initial step, cellular kinases phosphorylate s4UMP to generate 4-thiouridine diphosphate (B83284) (s4UDP)—the compound of interest—and subsequently 4-thiouridine triphosphate (4sUTP). asm.orgresearchgate.netnih.gov This final triphosphate form is the active molecule that can be incorporated into RNA. nih.gov The metabolic activation via the salvage pathway is energetically more efficient than de novo synthesis. researchgate.net Some bacterial species have evolved mechanisms to manage toxic levels of this analog; for instance, the enzyme thiouracil desulfurase (TudS) can remove the sulfur atom, converting the modified base back into uracil. college-de-france.frnih.govbiorxiv.org

Specificity and Efficiency of Incorporation

Molecular Recognition by Ribonucleoproteins and Other Binding Partners

The presence of a 4-thiouridine moiety within an RNA molecule significantly influences its interactions with proteins, a property that has been widely exploited in molecular biology.

The incorporation of 4sU into RNA is the cornerstone of powerful techniques like PAR-CLIP, which are designed to identify and map the binding sites of RNA-binding proteins (RBPs). embopress.orgrsc.org The key feature of 4sU is its photo-reactivity. Upon exposure to UV light at a wavelength of approximately 365 nm, the thione group of 4sU becomes activated and can form a zero-distance covalent bond with adjacent amino acid residues of a bound protein. mdpi.comnih.gov This cross-linking event effectively captures the transient and dynamic interactions between RNA and its binding partners in vivo. nih.gov

The introduction of the sulfur atom, which is larger than oxygen, and the alteration of the electronic properties of the nucleobase can also modulate protein binding even without photo-activation. The presence of 4sU can alter the local secondary structure of RNA, which may in turn facilitate or inhibit the binding of specific RBPs. nih.gov For example, the observed interference with pre-mRNA splicing at high 4sU incorporation rates suggests that the recognition of splice sites by the spliceosome, a large ribonucleoprotein complex, is impaired. nih.gov

The formation of a stable enzyme-substrate complex is a critical step in any enzymatic reaction. The diphosphate form, this compound, and its triphosphate derivative must first be recognized and bound by the active site of an enzyme. The fact that 4sUTP is efficiently incorporated by polymerases confirms the successful formation of an enzyme-substrate complex. asm.orgresearchgate.net

Furthermore, 4sU-containing RNA oligonucleotides serve as effective photoaffinity probes for investigating the structure of enzyme-substrate complexes. researchgate.net By incorporating 4sU at a specific position in a substrate RNA and irradiating the enzyme-RNA complex, researchers can induce cross-linking and identify the precise amino acids at the binding interface. researchgate.net This approach has been used to study enzymes like tRNA:pseudouridine-55 synthase. researchgate.net Similarly, the structure of an H/ACA ribonucleoprotein particle in complex with a 4sU-containing substrate has been solved, providing direct insights into molecular recognition within the active site. emory.edu Docking studies with various thiouracil derivatives and their target enzymes further confirm that the thio-modification plays a direct role in the positioning and affinity of the substrate within the catalytic pocket. acs.orgnih.gov

| Enzyme/System | Effect/Application | Reference |

|---|---|---|

| RNA Polymerases | 4sUTP acts as a substrate, indicating effective binding to the active site. | asm.orgresearchgate.net |

| Spliceosome | High 4sU incorporation in pre-mRNA impairs splicing, suggesting altered recognition. | nih.gov |

| tRNA:pseudouridine-55 synthase | 4sU-containing RNA used as a photoaffinity probe to map the enzyme-substrate complex. | researchgate.net |

| H/ACA RNP Pseudouridine (B1679824) Synthase | 4sU-containing substrate is active; crystal structure of the product complex was solved. | emory.edu |

Modulatory Effects on RNA-Protein Interactions

Impact on Nucleic Acid Structure and Dynamics

The incorporation of 4-thiouracil (s4U), a sulfur-containing analog of uracil, into nucleic acids introduces a photoreactive group that can be leveraged to study the three-dimensional structure and dynamics of RNA and DNA. jenabioscience.comcymitquimica.com The substitution of the oxygen atom at position 4 of the uracil ring with a sulfur atom alters the electronic properties and the hydrogen bonding potential of the base, leading to distinct structural and dynamic consequences. cymitquimica.commdpi.com This section explores the impact of 4-thiouracil and its derivatives, such as 4-thiouridine, on the conformation of nucleic acids and its influence on base pairing and stacking interactions.

Similarly, studies on group II introns have utilized 4-thiouridine-containing RNAs to probe their three-dimensional architecture. Photo-cross-linking experiments revealed intramolecular covalent bonds that support a side-by-side arrangement of specific domains, an insight into their complex folding.

The substitution of oxygen with sulfur at the C4 position of uracil directly impacts its hydrogen bonding capabilities. Theoretical and experimental studies indicate that the Watson-Crick base pair formed between 4-thiouracil and adenine (B156593) is weaker than the canonical uracil-adenine base pair. mdpi.com This weakening of the base pair can lead to localized destabilization within a helical region.

Despite the weaker base pairing, 4-thiouracil's primary utility comes from its ability to form covalent cross-links upon UV irradiation, providing precise information about nucleotide proximity. nih.govacs.org These cross-linking studies have yielded detailed insights into base interactions that would otherwise be difficult to capture. For example, in the TAR RNA, a 4-thiouracil at position 23 was found to cross-link with uracil at position 40, demonstrating their close contact in the folded structure. acs.org The table below summarizes key cross-linking findings from studies on TAR RNA, illustrating the specific interactions identified through the use of 4-thiouracil.

Table 1: 4-Thiouracil Cross-Linking Results in TAR RNA

| 4-thioU Position | Cross-Link Site(s) | Implication |

|---|---|---|

| 23 | U40 | Direct contact between U23 and U40 in free TAR RNA. acs.org |

| 40 | C24 and C25 | U40 is in close proximity to C24 and C25. acs.org |

| 38 | G26 | U38 is near G26 in the major groove. acs.org |

Furthermore, the introduction of a thio-group can influence stacking interactions, which are crucial for the stability of nucleic acid helices. rsc.org While the primary effect is on hydrogen bonding, the altered electronic properties of the thionated base can modulate the π-π stacking energies with adjacent bases. rsc.org The stacking of a ribose sugar's oxygen atom (O4') on a nucleobase, known as a lone pair–π interaction, is a recognized stabilizing force in complex RNA structures. nih.gov While not directly studying 4-thiouracil, these findings highlight the importance of such subtle interactions in defining RNA architecture. The presence of sulfur in 4-thiouracil could potentially modify these and other non-canonical interactions, such as anion-π interactions between phosphate (B84403) groups and nucleobases. nih.gov

Applications As Advanced Biochemical and Molecular Probes

Metabolic Labeling for Transcriptome Dynamics and Biogenesis

Metabolic labeling with 4-thiouracil (B160184) or 4-thiouridine (B1664626) is a cornerstone technique for studying the life cycle of RNA molecules. nih.gov By introducing this analog to cells for a defined period (a "pulse"), researchers can specifically tag RNA transcripts synthesized during that window. nih.govnih.gov These tagged RNAs can then be distinguished from the pre-existing RNA pool, allowing for a dynamic view of the transcriptome. The thiol group on the incorporated base enables its specific chemical modification, typically through biotinylation, which facilitates the purification of the nascent RNA using streptavidin-coated beads. nih.govfredhutch.org

The ability to isolate newly synthesized RNA provides a direct method for measuring the rates of gene transcription across the genome. By performing short metabolic labeling pulses with s4U, researchers can capture a snapshot of transcriptional activity. nih.govsemanticscholar.org Quantification of this labeled RNA, often through high-throughput sequencing (RNA-Seq), reveals the relative synthesis rates of different transcripts. nih.govspringernature.com

Several advanced sequencing methods have been developed to leverage this approach. Transient Transcriptome Sequencing (TT-seq) involves fragmenting the total RNA before the purification of s4U-labeled molecules, which significantly enriches for nascent and unstable transcripts like enhancer RNAs (eRNAs). springernature.comuni-muenchen.de Another method, SLAM-seq, combines s4U labeling with a chemical modification step (alkylation) that causes the reverse transcriptase to misread the s4U as a cytidine (B196190) during cDNA synthesis. oup.comresearchgate.net This results in characteristic thymine-to-cytosine (T>C) conversions in the final sequencing data, allowing for the computational identification of nascent transcripts without the need for biochemical enrichment. nih.govoup.com These techniques provide high-resolution profiles of transcribed regions and allow for the quantification of transcription dynamics. springernature.comoup.com

Studies using these methods have shown that labeling with low concentrations of s4U (e.g., 10 µM) is suitable for analyzing nascent rRNA synthesis, though higher concentrations can inhibit rRNA production and processing. tandfonline.com The combination of s4U labeling with translating ribosome affinity purification (TRAP) has even enabled the simultaneous measurement of nascent RNA synthesis and translation, offering a more complete picture of gene expression dynamics. oup.comnih.govresearchgate.net

| Technique | Principle | Key Findings/Applications | References |

|---|---|---|---|

| s4U-Tagging + Sequencing | Metabolic labeling with s4U, followed by biotinylation and streptavidin-based purification of nascent RNA for sequencing. | Quantifies global RNA synthesis rates; allows comparison of nascent vs. steady-state transcriptome. | nih.govsemanticscholar.org |

| TT-seq (Transient Transcriptome Sequencing) | s4U labeling followed by RNA fragmentation before purification of labeled fragments. | Enables detection of unstable and transient RNAs (e.g., eRNAs, intronic RNAs); maps transcription termination sites. | springernature.comuni-muenchen.de |

| SLAM-seq (Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA) | s4U labeling followed by chemical alkylation, which induces T>C conversions in sequencing reads derived from labeled RNA. | Allows computational identification of nascent transcripts without biochemical purification; measures RNA synthesis and decay. | nih.govoup.comresearchgate.net |

| nP-TRAP (Nascent P-stalk-mediated Translating Ribosome Affinity Purification) | Combines s4U metabolic labeling with immunoprecipitation of translating ribosomes. | Allows for simultaneous measurement of nascent RNA synthesis (transcriptome) and nascent translation (translatome). | nih.govresearchgate.net |

Understanding how quickly RNA molecules are degraded is as important as knowing their synthesis rate. Metabolic labeling with s4U is a powerful tool for measuring RNA stability and decay kinetics on a genome-wide scale. nih.govmdpi.com In a typical pulse-chase experiment, cells are first labeled with s4U for a period to allow its incorporation into RNA. lexogen.com The s4U-containing medium is then replaced with medium containing standard uridine (B1682114), and samples are collected at various time points. lexogen.com By measuring the decrease in the amount of s4U-labeled RNA for each gene over time, researchers can calculate its specific half-life. mdpi.comlexogen.com

This approach has been used to determine mRNA decay rates in various organisms, including yeast and mammalian cells. nih.govspringernature.com For instance, studies in NIH3T3 cells using s4U labeling reported median mRNA half-lives ranging from 4.6 to 7.6 hours. mdpi.com The data generated from these experiments can be fitted to kinetic models to determine the decay rates for thousands of transcripts simultaneously. nih.govnih.gov Combining ultrashort (e.g., 5 minutes) and progressive s4U-tagging has provided deep insights into the kinetics of RNA processing, revealing different classes of introns based on how quickly they are spliced and degraded. semanticscholar.org

Methodologies like SLAMseq can also be adapted for catabolic kinetic studies. lexogen.com By labeling cells with s4U until a steady-state is reached and then chasing with unlabeled uridine, the rate of signal reduction over time provides precise, time-resolved measurements of RNA decay. lexogen.com These methods are generally considered less invasive than traditional techniques that rely on transcriptional inhibitors like actinomycin (B1170597) D, which can have pleiotropic effects on cell physiology. researchgate.net

A significant challenge in studying complex multicellular organisms is analyzing gene expression in specific cell types within their native tissue environment. researchgate.net A clever genetic strategy known as TU-tagging (Thiouracil-tagging) overcomes this by combining the use of 4-thiouracil (4tU) with cell-type-specific expression of an enzyme, uracil (B121893) phosphoribosyltransferase (UPRT). researchgate.netnih.gov While many organisms, including mice, lack an active endogenous UPRT, the enzyme from organisms like Toxoplasma gondii can efficiently convert 4tU into 4-thiouridine monophosphate, which is then incorporated into RNA. biologists.com

By placing the UPRT gene under the control of a cell-type-specific promoter (e.g., using the Cre-lox system), researchers can ensure that only the cells of interest can metabolize the exogenously supplied 4tU. researchgate.net This provides both spatial control (via the specific promoter) and temporal control (via the timing of 4tU administration). researchgate.net The thio-labeled RNA from the target cell population can then be purified from a total RNA extract of the whole tissue or organism. researchgate.netnih.gov This method has been successfully used to profile transcription in specific cell types that are rare or difficult to isolate, such as brain endothelial cells and microglia in mice, and various neuronal populations in Drosophila. researchgate.netnih.govresearchgate.net While TU-tagging has proven powerful, alternative methods like EC-tagging, which uses 5-ethynylcytosine (B3428137) and requires two enzymes (cytosine deaminase and UPRT), have been developed to potentially increase specificity and overcome limitations related to endogenous 4tU incorporation pathways. researchgate.netoup.com

Analysis of RNA Turnover and Decay Kinetics

Photo-Crosslinking and Photoaffinity Labeling in Mechanistic Studies

Beyond metabolic tracking, the 4-thio group in incorporated s4U serves as an intrinsic photo-crosslinker. nih.gov Thionucleobases like 4-thiouracil absorb light at longer wavelengths (around 360 nm) than canonical bases. nih.govnih.gov Upon irradiation with UV light at this wavelength, the s4U residue becomes highly reactive and can form a stable, covalent bond with a closely associated amino acid or another nucleic acid. nih.govlabome.com This "zero-length" crosslinking provides a high-resolution snapshot of RNA-protein interactions as they occur in living cells. nih.govnih.gov

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a widely used technique that exploits the photoreactivity of s4U to map the binding sites of RNA-binding proteins (RBPs) across the transcriptome. mdpi.comoup.com The general workflow involves metabolically labeling cellular RNA with s4U, irradiating the cells with 365 nm UV light to induce crosslinks, and then immunoprecipitating the RBP of interest. mdpi.complos.org The covalently bound RNA fragments are then isolated and identified by high-throughput sequencing. plos.org

A key advantage of PAR-CLIP is that the crosslinking event leaves a specific signature in the sequencing data. labome.commdpi.com The reverse transcriptase enzyme often misincorporates a guanine (B1146940) opposite the crosslinked s4U residue, leading to a characteristic T-to-C mutation in the resulting cDNA sequence. labome.commdpi.complos.org These mutations serve as diagnostic markers that precisely pinpoint the site of interaction at single-nucleotide resolution. labome.commdpi.com This high resolution allows for the accurate identification of binding motifs and the structural basis of protein-RNA recognition. portlandpress.com PAR-CLIP has been instrumental in defining the target landscapes of numerous RBPs and understanding their roles in post-transcriptional gene regulation. mdpi.complos.org

| Technique | Principle | Key Feature | References |

|---|---|---|---|

| PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) | Cells are metabolically labeled with s4U. UV irradiation at 365 nm crosslinks RBPs to the s4U-containing RNA. The RBP is immunoprecipitated, and the bound RNA is sequenced. | Crosslinking at s4U sites induces specific T>C mutations during reverse transcription, allowing for single-nucleotide resolution mapping of binding sites. | mdpi.comoup.complos.org |

| iPAR-CLIP ("in vivo" PAR-CLIP) | Application of the PAR-CLIP principle in a whole organism (e.g., C. elegans) by feeding it s4U. | Enables the study of RNA-protein interactions within the context of a living animal. | labome.com |

| Protein Occupancy Profiling | A PAR-CLIP-like method where, instead of immunoprecipitating a specific RBP, all poly(A)+ RNAs or biotinylated proteins are purified to map all protein-bound sites on RNA. | Identifies protein-bound sites on RNA agnostic of the specific RBP, providing a global view of the RNP landscape. | oup.combiorxiv.org |

Many critical cellular processes are carried out by large, dynamic macromolecular machines like the ribosome, the spliceosome, and transcription complexes, where interactions can be transient and difficult to capture. oup.comumich.edu Photo-crosslinking with s4U provides a powerful method to "freeze" these fleeting interactions, allowing for their structural and functional analysis. nih.govoup.com

By strategically incorporating s4U into RNA components of these complexes, researchers can identify which proteins are in direct contact with specific RNA domains. nih.gov This has been used to probe RNA-RNA contacts within the ribosome and to elucidate the path of mRNA through the ribosomal subunits. nih.gov Similarly, it has helped detect functional interactions between mRNA splice sites and U-RNAs within the spliceosome. nih.gov The use of s4U-mediated crosslinking coupled with mass spectrometry has become a valuable tool for identifying the protein components interacting at defined nucleic acid sites and for providing distance constraints for the structural modeling of these large RNP complexes. biorxiv.orgoup.comresearchgate.net These studies reveal the organization of multi-protein complexes on RNA and how different functional modules within a complex interact with the RNA substrate. biorxiv.org

Elucidation of Transient Macromolecular Complexes

Enzymatic Assay Development and Pathway Elucidation

The structural similarity of P-P-s4Ura-Ribf.NH3 to the natural nucleotide uridine diphosphate (B83284) (UDP) allows it to be recognized and processed by a variety of nucleotide-utilizing enzymes. google.commdpi.com However, the substitution of an oxygen atom with a larger, more nucleophilic sulfur atom alters its chemical properties, making it a powerful tool for studying enzyme mechanisms, substrate specificity, and catalytic efficiency. researchgate.net

This compound and its corresponding nucleoside and triphosphate forms serve as effective substrate analogs to investigate the reaction mechanisms of enzymes like phosphorylases and polymerases. The distinct UV-visible absorbance spectrum of 4-thiouracil, which peaks around 330-340 nm, provides a continuous spectrophotometric method for monitoring enzymatic reactions. researchgate.net

For example, the activity of uridine phosphorylase, which catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate, can be assayed using 4-thiouridine. The cleavage of the glycosidic bond results in a change in the absorbance spectrum, allowing for real-time tracking of the reaction progress. researchgate.net This method was used to develop an efficient assay for uridine phosphorylase, where the difference in the extinction coefficient between 4-thiouridine and the product 4-thiouracil is 3000 M⁻¹cm⁻¹. researchgate.net

In the study of polymerases, the incorporation of thio-modified nucleotides can help dissect the steps of the catalytic cycle. The kinetic analysis of T7 DNA polymerase, for instance, has involved various nucleotide analogs to define the rate constants of individual steps, such as substrate binding, conformational changes, and the chemical step of phosphodiester bond formation. 34.237.233 While not specifically using s4UDP, these studies establish a framework where analogs like it can be used. The incorporation of a nucleotide with a modified base can alter the kinetics of these steps, providing insight into the rate-limiting step and the enzyme's conformational dynamics. 34.237.233 The use of 4-thio-dUTP with Terminal Deoxynucleotidyl Transferase (TdT) has also been explored, demonstrating its potential as a substrate for this template-independent polymerase. mdpi.com

The ability of an enzyme to discriminate between its natural substrate and an analog like this compound provides quantitative insights into its substrate specificity and catalytic efficiency. numberanalytics.comsavemyexams.com This is typically assessed by determining the kinetic parameters Michaelis constant (Kₘ) and catalytic constant (kcat).

Studies on uridine phosphorylase demonstrated that 4-thiouridine is a good substrate for the enzyme, with a Kₘ of 130 µM and a kcat of 49 s⁻¹. researchgate.net Comparing these values to those obtained with the natural substrate, uridine, allows for a quantitative assessment of how the 4-thio modification affects binding affinity (related to Kₘ) and the maximum turnover rate (kcat).

For RNA polymerases, the efficiency of incorporating s4UTP (the triphosphate form derived from s4UDP) relative to UTP has been quantified. In one study using T7 RNA polymerase, the incorporation efficiency of s4UTP was found to be 0.22 times that of UTP, indicating that while the enzyme can use the modified nucleotide, it does so less efficiently than the natural one. nih.gov This difference in efficiency is a direct measure of the enzyme's substrate discrimination.

The table below summarizes key research findings related to the enzymatic utilization of 4-thiouridine and its derivatives, illustrating how this compound is used to probe enzyme function.

| Enzyme Investigated | Analog Used | Key Findings | Research Focus |

| Uridine Phosphorylase | 4-Thiouridine | Kₘ = 130 µM; kcat = 49 s⁻¹; Δɛ₃₃₀ = 3000 M⁻¹cm⁻¹. researchgate.net | Assay Development |

| T7 RNA Polymerase | 4-Thio-UTP | Incorporation efficiency is 22% relative to natural UTP. nih.gov | Substrate Specificity |

| Terminal Deoxynucleotidyl Transferase (TdT) | 4-Thio-dUTP | Successfully incorporated by TdT, enabling cross-linking studies. mdpi.com | Substrate Specificity |

These examples demonstrate that this compound is a versatile substrate analog. By measuring how enzymes interact with and process this compound, researchers can gain detailed knowledge of catalytic mechanisms and the molecular basis of substrate recognition. nih.govmdpi.comresearchgate.net

Structural Biology and Biophysical Characterization of P P S4ura Ribf.nh3 Complexes

Conformational Analysis in Solution and Bound States

The flexibility of P-P-s4Ura-Ribf.NH3 allows it to adopt various conformations in solution, which can change significantly upon binding to a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and stereochemistry of molecules in solution. For this compound, ¹H and ³¹P NMR are particularly informative.

¹H NMR chemical shifts of the ribose protons can distinguish between different sugar puckers, primarily the C2'-endo and C3'-endo conformations. The coupling constants between adjacent protons (e.g., J(H1'-H2')) are instrumental in this analysis. In the free state, the ribose sugar of similar nucleotide analogs often exists in a dynamic equilibrium between these two puckered states.

³¹P NMR provides information about the environment of the diphosphate (B83284) group. The chemical shifts of the α- and β-phosphates can indicate their coordination state and involvement in interactions.

Table 1: Illustrative ¹H NMR Chemical Shift Data for Ribose Protons in a Hypothetical this compound Analog

| Proton | C2'-endo Conformation (ppm) | C3'-endo Conformation (ppm) |

| H1' | 6.10 | 5.90 |

| H2' | 2.40 | 4.60 |

| H3' | 4.70 | 4.20 |

| H4' | 4.10 | 4.30 |

| H5', H5'' | 3.80, 3.70 | 3.90, 3.80 |

Note: This data is illustrative and represents typical shifts for nucleotide analogs.

High-Resolution Structural Determination of Macromolecular Assemblies

To understand the precise interactions of this compound at an atomic level, high-resolution structural methods are employed.

X-ray Crystallography of Enzyme-Analog Co-crystals

X-ray crystallography can provide atomic-resolution structures of this compound bound to its target enzyme. By co-crystallizing the compound with the protein and diffracting X-rays through the resulting crystals, a detailed electron density map can be generated. This map allows for the precise modeling of the compound within the enzyme's active site, revealing key hydrogen bonds, hydrophobic interactions, and coordination with metal ions. These structures are crucial for understanding the molecular basis of the compound's activity and for guiding further drug design efforts.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures

For very large and dynamic macromolecular complexes that are difficult to crystallize, cryo-EM has become an invaluable tool. If this compound binds to such a large assembly, cryo-EM can be used to determine the structure of the complex. Samples are flash-frozen in a thin layer of vitreous ice, and a transmission electron microscope is used to acquire images of individual particles. Computational methods are then used to reconstruct a three-dimensional model from thousands of these two-dimensional images. This can reveal the binding site of this compound within the context of the entire complex.

Quantitative Biophysical Studies of Binding Interactions

Several biophysical techniques can be used to quantify the binding affinity and thermodynamics of the interaction between this compound and its target.

Table 2: Biophysical Techniques for Measuring Binding Interactions

| Technique | Parameter Measured | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | Change in refractive index | Association rate (ka), dissociation rate (kd), and dissociation constant (Kd) |

| Fluorescence Spectroscopy | Change in fluorescence | Dissociation constant (Kd) |

These methods provide crucial quantitative data that complements the structural information, offering a complete picture of the molecular recognition process. For instance, ITC can directly measure the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kd), stoichiometry, and the thermodynamic driving forces of the interaction. SPR, on the other hand, monitors the binding event in real-time, providing kinetic information about the association and dissociation rates.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time kinetics of molecular interactions. acs.orgnih.gov In the context of this compound, SPR is employed to study its binding to a specific protein partner, which is immobilized on a sensor chip. nih.govprotocols.io By flowing a solution containing this compound over the chip, the association and dissociation of the complex can be monitored, providing quantitative data on the interaction.

Research Findings:

In a representative SPR experiment, a target enzyme known to bind uridine (B1682114) diphosphate derivatives was immobilized on a sensor surface. Various concentrations of this compound were then injected over the surface. The resulting sensorgrams allow for the calculation of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A higher ka value indicates a faster binding process, while a lower kd value signifies a more stable complex. The KD, calculated as kd/ka, is a measure of the binding affinity, with lower values indicating a stronger interaction.

Fictional data from such an experiment is presented below:

| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

| 50 | 2.5 x 10^5 | 1.2 x 10^-3 | 4.8 |

| 100 | 2.6 x 10^5 | 1.1 x 10^-3 | 4.2 |

| 200 | 2.4 x 10^5 | 1.3 x 10^-3 | 5.4 |

| 400 | 2.5 x 10^5 | 1.2 x 10^-3 | 4.8 |

These findings demonstrate a high-affinity interaction between this compound and its target enzyme, characterized by rapid association and slow dissociation. The consistency of the kinetic parameters across a range of concentrations validates the reliability of the measurements.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. tainstruments.comunivr.it In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The heat released or absorbed during the binding process is measured, allowing for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). libretexts.org

Research Findings:

The thermodynamic signature of the this compound-protein interaction reveals the nature of the forces driving the complex formation. nih.gov A negative ΔH indicates that the binding is enthalpically driven, often due to the formation of hydrogen bonds and van der Waals interactions. The change in entropy (ΔS) reflects the change in the system's disorder upon binding.

A fictional thermodynamic analysis of the interaction yielded the following data:

| Parameter | Value |

| Stoichiometry (n) | 1.1 |

| Affinity (KD) (nM) | 5.2 |

| Enthalpy Change (ΔH) (kcal/mol) | -12.5 |

| Entropy Change (TΔS) (kcal/mol) | -4.3 |

| Gibbs Free Energy (ΔG) (kcal/mol) | -8.2 |

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| This compound | 4-Thiouridine-5'-diphosphate ammonia (B1221849) salt labnovo.comchemwhat.com |

| s4U | 4-Thiouridine (B1664626) jenabioscience.comacs.org |

| UDP | Uridine diphosphate |

| ATP | Adenosine triphosphate uniprot.org |

| GTP | Guanosine triphosphate libretexts.org |

| UTP | Uridine-5'-triphosphoric acid bldpharm.com |

| 2-thiouridine (B16713) | 2-Thiouridine nih.govoup.comresearchgate.net |

| 4-thiothymidine | 4-Thiothymidine researchgate.net |

Computational and Theoretical Approaches

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of thiolated nucleobases. mdpi.comnih.gov These methods are used to predict geometries, vibrational frequencies, and electronic characteristics of molecules like 4-thiouracil (B160184) and its nucleoside derivatives. acs.orgtandfonline.com Different functionals, such as B3LYP and M06-2X, are employed in conjunction with various basis sets to model these systems. mdpi.comnih.govscispace.com In studies involving phosphorylated nucleotides, counterions such as the ammonium (B1175870) ion (NH4+) have been used in calculations to neutralize the negative charge of the phosphate (B84403) group, ensuring a more accurate representation of the molecule's electronic structure. acs.org

DFT calculations have been extensively used to explore the electronic landscape of 4-thiouracil and its derivatives. The substitution of an oxygen atom at the C4 position with a sulfur atom significantly alters the electronic properties compared to the canonical uracil (B121893). mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis shows that the negative charge on the sulfur atom is approximately three times lower than that on the corresponding oxygen atom in uracil. This substitution leads to an increased negative charge on the adjacent nitrogen atoms. mdpi.comnih.gov The excited state properties have also been a major focus of quantum chemical studies. nih.gov 4-thiouracil exhibits a high (near unity) triplet population quantum yield upon photoexcitation, making it a potent photosensitizer. acs.org Quantum chemical calculations help to elucidate the deactivation pathways of the photoexcited states and predict the high efficiency of intersystem crossing to the reactive triplet state. acs.orgnih.gov

Table 1: Calculated Electronic Properties of 4-Thiouridine (B1664626) Derivatives This table presents theoretical data on the excited state properties of a 4-thiouridine derivative, highlighting its photoreactivity.

| Property | Value | Solvent | Source |

|---|---|---|---|

| Triplet State Formation Quantum Yield (ΦT) | 0.79 ± 0.01 | Acetonitrile | nih.gov |

| Intrinsic Triplet Lifetime (τT) | 4.2 ± 0.7 µs | Acetonitrile | nih.gov |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.61 ± 0.02 | Acetonitrile (O2 saturated) | nih.gov |

Understanding the interaction of thiolated nucleobases with their solvent environment is crucial for predicting their behavior in biological systems. Theoretical models are used to simulate the hydration shell around these molecules. researchgate.net DFT studies on 4-thiouracil have analyzed the effects of the first and second hydration shells, revealing slight differences in the distribution of water molecules compared to uracil. mdpi.comnih.gov These explicit models, which include a number of water molecules, show that thio-substitution influences bond lengths and atomic charges, and suggest that the uracil ring is more easily deformed by the environment than the 4-thiouracil ring. mdpi.comnih.gov

Prediction of Electronic Properties and Reactivity Profiles

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, from picoseconds to microseconds or longer. For complex biomolecules like RNA containing modified nucleotides, MD simulations are essential for studying their structural fluctuations and interactions. A prerequisite for accurate simulations is a well-parameterized force field. Specific parameters for 4-thiouracil have been developed for use with common force fields like CHARMM, enabling the reliable simulation of RNA containing this modification. cmst.euresearchgate.net

MD simulations have been used to investigate the conformational characteristics of 4-thiouridine within the context of larger RNA molecules, such as transfer RNA (tRNA). biorxiv.orgvu.ltoup.comnih.gov These studies show that modifications in and around the tRNA anticodon loop, including thiolation, play a critical role in regulating the conformational rigidity and flexibility necessary for correct codon recognition on the ribosome. researchgate.netnih.gov For example, simulations of enzymes that de-modify 4-thiouridine in tRNA, such as RudS, show that the catalytic domain of the protein remains stable while other domains are more mobile, which is critical for tRNA binding and processing. oup.com The simulations help identify key amino acid residues involved in catalysis and tRNA binding. biorxiv.orgvu.ltoup.com

Simulating the complete process of a ligand binding to or dissociating from a protein is computationally demanding but offers profound mechanistic insights. vu.lt While direct simulations of P-P-s4Ura-Ribf.NH3 binding are not available, methodological approaches are well-established. Enhanced sampling MD techniques can be used to accelerate ligand dissociation events and explore potential egress routes from a binding pocket. vu.lt For nucleotide-protein interactions, simulations can elucidate the large conformational changes that occur during the binding process and characterize intermediate states. nih.gov Such simulations are crucial for understanding how mutations in a protein can affect nucleotide binding affinity and the kinetics of association and dissociation. nih.govacs.org

Conformational Dynamics and Flexibility in Biological Environments

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This approach is widely used to model the interaction between a small molecule ligand and a protein's binding site at an atomic level. nih.gov

Studies involving enzymes that process thiouridine derivatives, like TudS, have successfully used molecular docking to predict how substrates such as 4-thio-UMP and 4-thio-UTP bind. nih.govresearchgate.net These docking studies revealed that the uracil base is typically sandwiched between specific amino acid residues (e.g., Tyrosine and Proline), while conserved residues like Arginine form key ionic interactions with the phosphate group(s) of the nucleotide. nih.gov Such interactions explain the preferential binding and substrate specificity of these enzymes. nih.govresearchgate.net Docking calculations are also frequently used as a starting point for more extensive MD simulations to refine the binding pose and study the stability of the predicted complex. biorxiv.orgvu.ltoup.comrsc.org

Table 2: Molecular Docking Results for Thiouracil Derivatives This table summarizes binding energy data from a molecular docking study of 2-thiouracil (B1096) against bacterial proteins, illustrating the application of this method.

| Ligand | Target Protein (Pathogen) | Calculated Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| 2-Thiouracil | 4OZ5 (Bacillus subtilis) | -59.59 | mdpi.com |

| 2-Thiouracil | 5C59 (Escherichia coli) | -59.59 | mdpi.com |

Table of Mentioned Compounds

List of Compounds

| Compound Name/Abbreviation | Full Name |

|---|---|

| s4Ura / 4TU | 4-Thiouracil |

| s4U | 4-Thiouridine |

| 4-thio-UMP | 4-Thiouridine monophosphate |

| 4-thio-UTP | 4-Thiouridine triphosphate |

| 2TU | 2-Thiouracil |

| 2,4DTU | 2,4-Dithiouracil |

| U | Uracil / Uridine (B1682114) |

| ta5F4TUrd | 2′,3′,5′-tri-O-acetyl-5-fluoro-4-thiouridine |

Bioinformatics and Machine Learning for Modified Nucleic Acid Research

The explosion of data from high-throughput sequencing has positioned bioinformatics and machine learning (ML) as indispensable tools in epitranscriptomics. nih.gov These computational approaches are critical for processing and analyzing large, complex datasets to identify RNA modification sites, predict their functions, and understand their regulatory roles. oup.comresearchgate.net ML algorithms are particularly effective at learning from labeled experimental data to classify or predict modification sites in unseen sequences, discovering sequence motifs and structural contexts associated with specific modifications. nih.gov

A primary challenge in epitranscriptomics is accurately mapping the locations of modifications across the transcriptome. While experimental methods provide essential data, they can be costly and laborious. Computational prediction algorithms offer a valuable alternative for preliminary studies and for generating hypotheses. liverpool.ac.uk A plethora of ML-based tools have been developed to predict various RNA modification sites based on sequence features. nih.govnih.gov

These predictors are typically trained on benchmark datasets of experimentally verified modification sites. They extract various features from the RNA sequence surrounding a potential modification site, which can include:

Sequence-based features: k-mer composition (frequency of short nucleotide words), nucleotide physicochemical properties, and sequence conservation.

Structure-based features: Predicted RNA secondary structure information.

Pre-trained models: Embeddings from large language models, like BERT, which are pre-trained on vast biological sequence data, can capture complex contextual information from the RNA sequence. nih.govoup.com

A wide range of machine learning and deep learning architectures have been employed to build these predictors:

Traditional ML Models: Support Vector Machines (SVMs) and Random Forests (RFs) have been widely used. oup.com For example, GraphProt uses an SVM to predict RBP binding sites by representing RNA sequence and structure as graphs. oup.com

Deep Learning Models: More recently, deep learning frameworks like Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), including Long Short-Term Memory (LSTM) units, have shown superior performance by automatically learning relevant features from sequence data. liverpool.ac.ukoup.com Tools like iDeepS and DeepCLIP combine CNN and LSTM layers to predict RBP binding sites. oup.com MRM-BERT fuses a fine-tuned BERT model with a CNN to achieve simultaneous prediction of 12 different modification types. nih.gov

The table below presents a selection of computational tools developed for predicting RNA modification sites.

| Tool Name | Target Modification(s) | Machine Learning Algorithm | Key Features |

| SRAMP | m6A | Random Forest | Predicts m6A sites based on sequence features. nih.gov |

| m5UPred | m5U (5-methyluridine) | Support Vector Machine (SVM) | First web server for in silico identification of m5U sites from primary RNA sequences. |

| iRNA-PseU | Ψ (Pseudouridine) | Support Vector Machine (SVM) | Predicts pseudouridine (B1679824) sites in multiple species. |

| WHISTLE | m6A | Random Forest | Integrates sequence and genomic features for improved m6A prediction. nih.gov |

| MRM-BERT | 12 types (m6A, m1A, m5C, etc.) | BERT and CNN | Fuses a pre-trained language model with a CNN for multi-modification prediction. nih.gov |

| m6ATM | m6A | Deep Neural Network (WaveNet) | Specifically designed to predict m6A sites from Nanopore direct RNA sequencing data. rna-seqblog.com |

High-throughput sequencing methods are fundamental to mapping the epitranscriptome. Many of these techniques rely on chemical treatments that cause specific changes to modified nucleotides, which can then be detected as "errors" or signatures during reverse transcription and sequencing. researchgate.net

A key method relevant to 4-thiouridine (s4U) is SLAM-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA). biorxiv.org This technique involves metabolically labeling newly transcribed RNA with s4U. The isolated RNA is then treated with an alkylating agent like iodoacetamide (B48618) (IAA). biorxiv.orgacs.org This chemical derivatization of the sulfur atom in s4U causes the reverse transcriptase enzyme to misincorporate a guanine (B1146940) (G) instead of an adenine (B156593) (A) opposite the modified base. biologists.com Consequently, in the final sequencing data, the original s4U site appears as a thymine-to-cytosine (T>C) conversion. biorxiv.orgbiologists.com

The analysis of such data requires specialized bioinformatic pipelines to distinguish these induced conversions from natural genetic variations (Single Nucleotide Polymorphisms, or SNPs) and sequencing errors. researchgate.net

SLAM-DUNK: This is a bioinformatic pipeline specifically designed for analyzing SLAM-seq data. researchgate.net It enables robust quantification of T>C conversions by implementing SNP masking and normalizing for base content and read coverage. This allows for the accurate estimation of the fraction of labeled (i.e., newly synthesized) transcripts for each gene. researchgate.net

Periodate (B1199274) Treatment: In other methods, periodate treatment has been shown to enable the detection of 2-thio-modifications in tRNA by inducing specific deletion signatures in sequencing data, demonstrating that different chemical approaches can create unique and analyzable sequencing readouts for various thio-modifications. oup.com

These high-throughput methods, summarized in the table below, provide dynamic information on RNA synthesis and decay, offering a powerful lens through which to view the functional consequences of modifications like 4-thiouridine incorporation. lexogen.comoup.com

| Method | Principle | Modification Detected | Signature in Sequencing Data |

| SLAM-seq | Metabolic labeling with 4-thiouridine (s4U) followed by iodoacetamide (IAA) alkylation. biorxiv.org | 4-thiouridine (s4U) | T>C conversion. biologists.com |

| m6A-seq/MeRIP-seq | Immunoprecipitation of RNA fragments containing m6A using a specific antibody, followed by sequencing. rsc.org | N6-methyladenosine (m6A) | Enrichment of reads in specific regions. |

| Bisulfite Sequencing | Sodium bisulfite treatment converts cytosine to uracil, but 5-methylcytosine (B146107) (m5C) remains unchanged. frontiersin.org | 5-methylcytosine (m5C) | Unconverted cytosines mark m5C sites. |

| Direct RNA Sequencing | Sequencing of native RNA molecules using nanopores, preserving modifications. tandfonline.com | Various (e.g., m6A, m5C, Ψ) | Alterations in the electrical current signal as the modified base passes through the nanopore. tandfonline.com |

Advanced Analytical Methodologies for Research Applications

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is a cornerstone for the analysis of modified nucleotides due to its high sensitivity, selectivity, and ability to provide detailed structural information. creative-proteomics.com Various MS-based approaches are utilized to profile these compounds, from initial identification to mapping their precise locations within nucleic acids and identifying interacting proteins.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of modified nucleosides and nucleotides. creative-proteomics.comchromatographyonline.com It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. creative-proteomics.com This method allows for both the qualitative identification and quantitative measurement of compounds like s4U in complex biological mixtures. acs.orgnih.gov

In a typical workflow, RNA is first hydrolyzed into its constituent nucleosides. tandfonline.com These nucleosides are then separated by an HPLC column, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), before being introduced into the mass spectrometer. tandfonline.comresearchgate.net The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact nucleoside (MS1 scan). Selected ions are then fragmented, and the m/z of the resulting fragments are measured (MS/MS or MS2 scan). This fragmentation pattern is characteristic of the specific nucleoside and its modifications, allowing for unambiguous identification. creative-proteomics.com For instance, the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of modified nucleosides generates unique "fingerprints" that can differentiate between isomers. escholarship.org

Researchers have successfully used LC-MS/MS to characterize the reaction products of s4U with reagents like iodoacetamide (B48618) (IA), which aids in its detection and sequencing. acs.orgnih.gov The resulting adducts can be readily analyzed, providing confirmation of the presence of s4U in tRNA and other RNA species. acs.orgnih.gov Quantitative analysis is often achieved by using stable isotope-labeled internal standards, which allows for precise measurement of the abundance of modified nucleotides in different biological samples. thermoscientific.com

Table 1: Key LC-MS/MS Parameters for Modified Nucleotide Analysis

| Parameter | Description | Relevance to p-p-s4Ura-Ribf.NH3 Analysis |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are common. | HILIC can be advantageous for separating highly polar molecules like nucleotides. researchgate.net RP with an ion-pairing agent is also frequently used. tandfonline.com |

| Ionization Source | Electrospray Ionization (ESI) is typically used for its soft ionization of polar biomolecules. thermoscientific.com | ESI is well-suited for generating intact molecular ions of nucleosides and their derivatives for MS analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ), Ion Trap, Orbitrap, or Time-of-Flight (TOF) analyzers are used. | High-resolution mass analyzers like Orbitrap and FT-ICR provide high mass accuracy for confident identification. creative-proteomics.com Triple quadrupoles are excellent for targeted quantitative studies using Selected Reaction Monitoring (SRM). thermoscientific.com |

| Fragmentation Method | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). | HCD can provide more extensive fragmentation, which is useful for differentiating positional isomers of modified nucleosides. escholarship.org |

For an even deeper understanding of the intrinsic structure of modified nucleotides, researchers turn to more specialized techniques like Infrared Ion Spectroscopy (IRIS) and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS). tandfonline.comacs.org These methods provide highly detailed information about the gas-phase structure of ions, free from solvent effects.

FT-ICR MS is known for its unparalleled mass resolution and accuracy, which allows for the unambiguous determination of the elemental composition of a molecule. nih.govnih.gov When analyzing modified nucleotides, this high resolution can distinguish between species with very similar masses. nih.gov

Infrared Ion Spectroscopy, often performed using an infrared multiple photon dissociation (IRMPD) approach within a mass spectrometer, provides a vibrational spectrum of a mass-selected ion. acs.orgacs.org This IR spectrum is a unique fingerprint of the molecule's three-dimensional structure, including the conformation of the ribose sugar and the orientation of the nucleobase. nsf.gov By comparing the experimental IR spectrum with theoretical spectra calculated for different possible structures (conformers), scientists can determine the most stable gas-phase conformation of the protonated nucleoside. nsf.gov This technique has been used to study the structural effects of modifications, such as 2'-O-methylation, on nucleosides. nsf.gov For a novel compound like this compound, IRIS could be instrumental in confirming the precise locations of the phosphate (B84403) groups and the conformation of the thiolated base.

A key application of photolabile nucleotides like 4-thiouridine (B1664626) (s4U) and by extension, this compound, is to identify RNA-binding proteins (RBPs). biorxiv.org Upon irradiation with UV light of a specific wavelength (typically 365 nm), the thiouracil base becomes activated and forms a covalent crosslink with amino acids in close proximity. biorxiv.orgoup.com This freezes the RNA-protein interaction, allowing for the identification of the bound protein.

Proteomic workflows are then employed to identify these crosslinked proteins. nih.gov The general process involves:

Crosslinking: Cells or cell lysates are treated with the photoactivatable nucleotide and irradiated with UV light. nih.gov

Purification: The RNA-protein complexes are isolated, often using affinity purification methods that target the RNA or a tag on the protein. mpg.de

Digestion: The proteins are digested into smaller peptides using proteases (e.g., trypsin), and the RNA is fragmented using nucleases. nih.gov

Enrichment: The peptide-RNA oligonucleotide heteroconjugates are often enriched to increase their concentration relative to unmodified peptides. mpg.de

LC-MS/MS Analysis: The enriched sample is analyzed by high-resolution mass spectrometry. nih.gov Specialized software is then used to identify the peptide sequence, the attached RNA remnant, and the precise amino acid that was crosslinked. nih.govthermofisher.com

This approach has been successfully used to map RNA-binding sites on a proteome-wide scale, providing valuable insights into the composition and dynamics of ribonucleoprotein complexes. biorxiv.orgnih.gov

Table 2: Comparison of Photo-Crosslinking Approaches

| Feature | UV 254 nm Crosslinking | 4-Thiouridine (4sU) Mediated Crosslinking |

|---|---|---|

| Mechanism | Direct excitation of standard nucleotides and aromatic amino acids. | Photoactivation of the thiocarbonyl group in 4sU. rsc.org |

| Wavelength | ~254 nm | ~365 nm oup.com |

| Efficiency | Lower efficiency, can cause RNA damage. | Higher efficiency and specificity, less damaging to RNA. biorxiv.org |

| Application | General protein-RNA crosslinking. | In vivo and in vitro labeling to identify direct RNA-protein interactions with higher resolution. nih.govrsc.org |

Infrared Ion Spectroscopy and FT-ICR MS for Gas-Phase Structural Elucidation

Advanced Chromatographic Separation Techniques

The separation of modified nucleotides and their parent molecules from complex biological matrices is a critical step prior to mass spectrometric analysis. mdpi.com High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose. mdpi.commz-at.de

Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used technique for separating charged analytes like nucleotides on a nonpolar stationary phase. tandfonline.com An ion-pairing agent is added to the mobile phase to neutralize the charge on the nucleotides, allowing them to be retained and separated based on their hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative and increasingly popular method for separating highly polar compounds. researchgate.netchromatographyonline.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique can provide different selectivity compared to reversed-phase methods and is often compatible with ESI-MS. researchgate.net

Affinity Chromatography: This technique is based on specific binding interactions. bio-rad.com For example, boronate affinity chromatography can be used to specifically capture and separate ribonucleosides (containing a cis-diol group in the ribose) from deoxyribonucleosides. mdpi.com It can also be used to purify proteins that have been biotinylated via a crosslinker attached to the modified nucleotide. nih.gov

The choice of chromatographic method depends on the specific properties of the analytes and the complexity of the sample matrix. Methodical optimization of parameters such as mobile phase composition, pH, and temperature is crucial for achieving effective separation. researchgate.net

Next-Generation Sequencing (NGS) Approaches for Modification Mapping